molecular formula C7H12O3 B2558585 1,7-Dioxaspiro[4.4]nonan-3-ol CAS No. 2000452-37-7

1,7-Dioxaspiro[4.4]nonan-3-ol

Cat. No.: B2558585
CAS No.: 2000452-37-7
M. Wt: 144.17
InChI Key: PXEOHWDFPMWAHI-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[4.4]nonan-3-ol is a chemical compound with the molecular formula C7H12O3. It is characterized by a spirocyclic structure, which includes two oxygen atoms forming a dioxaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dioxaspiro[4.4]nonan-3-ol can be synthesized through several methods. One common approach involves the condensation of aliphatic compounds or lactones. For instance, the reaction of γ-hydroxy carboxylic acids with sodium ethoxide can yield the desired spiroketal structure. This method involves the formation of a dilactone intermediate, which is then converted to the sodium salt of a spiroketal acid and subsequently decarboxylated .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and purification steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1,7-Dioxaspiro[4.4]nonan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1,7-Dioxaspiro[4.4]nonan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Dioxaspiro[4.4]nonan-3-ol involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in drug development or enzyme studies .

Comparison with Similar Compounds

Uniqueness: 1,7-Dioxaspiro[4.4]nonan-3-ol is unique due to its specific ring structure and the presence of hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial processes .

Properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-7(10-4-6)1-2-9-5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEOHWDFPMWAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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